molecular formula C9H9BF4KNO B1409288 Potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate CAS No. 1705578-24-0

Potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate

Cat. No.: B1409288
CAS No.: 1705578-24-0
M. Wt: 273.08 g/mol
InChI Key: QBCVDRKZBBJBSF-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate is a member of the organotrifluoroborate family, which has gained significant attention in recent years due to its unique properties and wide range of applications. This compound is known for its stability, ease of handling, and versatility in various chemical reactions, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate typically involves the reaction of potassium chloromethyltrifluoroborate with 4-fluoroaniline under specific conditions. The reaction is carried out in the presence of a base such as potassium hexamethyldisilazide (KHMDS) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. Crystallization techniques are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and metal catalysts such as palladium or nickel for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoroboranes, while substitution reactions can produce various substituted borates .

Scientific Research Applications

Potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate involves its role as a nucleophilic reagent in various chemical reactions. The trifluoroborate group acts as a stable and reactive intermediate, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s stability and reactivity make it an effective reagent in metal-catalyzed cross-coupling reactions, where it serves as a protected form of boronic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate is unique due to its specific functional groups, which provide distinct reactivity patterns and make it suitable for a wide range of applications. Its stability and ease of handling further enhance its utility in various chemical processes .

Properties

IUPAC Name

potassium;trifluoro-[3-(4-fluoroanilino)-3-oxopropyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF4NO.K/c11-7-1-3-8(4-2-7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCVDRKZBBJBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)NC1=CC=C(C=C1)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF4KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1705578-24-0
Record name Borate(1-), trifluoro[3-[(4-fluorophenyl)amino]-3-oxopropyl]-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1705578-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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